![molecular formula C13H14BrNO2 B6602394 tert-butyl 6-bromo-1H-indole-2-carboxylate CAS No. 1375067-54-1](/img/structure/B6602394.png)
tert-butyl 6-bromo-1H-indole-2-carboxylate
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Overview
Description
“tert-butyl 6-bromo-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H16BrNO2 . It is a derivative of indole, a heterocyclic compound that is important in many biological systems .
Molecular Structure Analysis
The molecular structure of “tert-butyl 6-bromo-1H-indole-2-carboxylate” consists of an indole ring substituted with a bromine atom at the 6th position and a tert-butyl ester at the 2nd position . The compound has a molecular weight of 296.16 .Physical And Chemical Properties Analysis
The compound has a boiling point of 201°C and a density of 1.07 g/mL at 25°C . Its refractive index is 1.543 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Indole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. tert-Butyl 6-bromo-1H-indole-2-carboxylate could serve as a scaffold for designing novel drugs. Researchers explore its potential as an antiviral agent . Further studies could investigate its interactions with specific cellular targets, pharmacokinetics, and toxicity profiles.
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 6-bromo-1H-indole-2-carboxylate, a derivative of indole, is known to have a significant role in cell biology . Indole derivatives are prevalent in many natural products and drugs, and they have been found to be biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives, including Tert-Butyl 6-bromo-1H-indole-2-carboxylate, involves their interaction with multiple receptors, which helps in developing new useful derivatives . These interactions result in various changes that contribute to their biological activities.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Result of Action
Indole derivatives are known to show various biologically vital properties .
properties
IUPAC Name |
tert-butyl 6-bromo-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-6-8-4-5-9(14)7-10(8)15-11/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGVAXMYRSGAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-1H-indole-2-carboxylate |
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